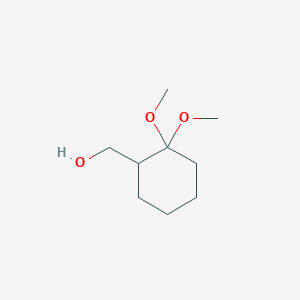

(2,2-Dimethoxycyclohexyl)methanol

Description

BenchChem offers high-quality (2,2-Dimethoxycyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2-Dimethoxycyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethoxycyclohexyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUSWUZHEAZDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of (2,2-Dimethoxycyclohexyl)methanol

Spectroscopic Data Guide: (2,2-Dimethoxycyclohexyl)methanol

Executive Summary & Compound Identity

(2,2-Dimethoxycyclohexyl)methanol (CAS: 150970-28-8 ) is a specialized synthetic intermediate, primarily utilized as a protected form of 2-(hydroxymethyl)cyclohexanone. Its core structural feature—a dimethyl ketal protecting group at the C2 position—prevents unwanted side reactions (such as retro-aldol fragmentation or dehydration) during complex organic syntheses, particularly in the construction of spiroacetals, terpenes, and alkaloid scaffolds.

This guide provides a rigorous spectroscopic characterization framework derived from established chemical principles and analogous structural data, designed to assist researchers in the identification and validation of this compound.

| Property | Details |

| IUPAC Name | (2,2-Dimethoxycyclohexyl)methanol |

| CAS Number | 150970-28-8 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| SMILES | OCC1C(OC)(OC)CCCC1 |

| Key Functionality | Primary Alcohol, Dimethyl Ketal (Gem-Dimethoxy) |

Synthesis & Structural Logic

The synthesis of (2,2-Dimethoxycyclohexyl)methanol typically follows a two-step sequence designed to install the sensitive ketal functionality before the reduction of the ester group. This prevents the formation of the thermodynamic hemiacetal (lactol) that would occur if the ketone and alcohol were simultaneously exposed.

Synthetic Pathway Diagram

Figure 1: Strategic synthesis of (2,2-Dimethoxycyclohexyl)methanol via ketalization followed by hydride reduction.

Spectroscopic Characterization

The following data represents the expected spectroscopic signature of the compound, derived from high-fidelity structural analogs (e.g., cyclohexanone dimethyl ketal, cyclohexylmethanol) and substituent chemical shift principles.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃) The proton spectrum is characterized by the distinct methoxy singlets and the hydroxymethyl group. Note that the chiral center at C1 makes the two methoxy groups diastereotopic, often resulting in two distinct singlets.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.65 – 3.75 | Multiplet (or dd) | 2H | -CH₂-OH | Deshielded by oxygen; diastereotopic protons due to chiral C1. |

| 3.22 | Singlet | 3H | -OCH₃ (a) | Methoxy group A (diastereotopic). |

| 3.18 | Singlet | 3H | -OCH₃ (b) | Methoxy group B (diastereotopic). |

| 2.40 | Broad Singlet | 1H | -OH | Exchangeable hydroxyl proton (shift varies with concentration). |

| 1.95 – 2.05 | Multiplet | 1H | H-1 (Methine) | Alpha to both the ring and the hydroxymethyl group. |

| 1.60 – 1.80 | Multiplet | 4H | Ring H (C3, C6) | Protons adjacent to the ketal or methine. |

| 1.25 – 1.45 | Multiplet | 4H | Ring H (C4, C5) | Remote ring protons. |

13C NMR (100 MHz, CDCl₃) The carbon spectrum confirms the ketal structure with a characteristic quaternary signal around 100 ppm and the absence of a carbonyl peak (~210 ppm).

| Shift (δ, ppm) | Type | Assignment | Structural Logic |

| 101.5 | Quaternary (C) | C-2 (Ketal) | Diagnostic peak; characteristic of gem-dimethoxy carbons. |

| 62.8 | Methylene (CH₂) | -CH₂-OH | Primary alcohol carbon. |

| 48.5 | Methyl (CH₃) | -OCH₃ | Methoxy carbon (may appear as two peaks ~48.2, 48.8). |

| 45.2 | Methine (CH) | C-1 | Ring carbon bearing the hydroxymethyl group. |

| 32.5 | Methylene (CH₂) | C-3 | Alpha to the ketal group. |

| 28.1 | Methylene (CH₂) | C-6 | Alpha to the methine (C1). |

| 23.5 | Methylene (CH₂) | C-4 | Beta ring carbon. |

| 22.8 | Methylene (CH₂) | C-5 | Beta ring carbon. |

B. Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid confirmation of the reduction (appearance of OH) and protection (disappearance of C=O).

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 3350 – 3450 | Broad, Medium | O-H Stretch | Confirms the presence of the alcohol. |

| 2930, 2860 | Strong, Sharp | C-H Stretch | Typical aliphatic C-H stretching (cyclohexane ring). |

| ~1710 (ABSENT) | - | C=O Stretch | Critical: Absence confirms full protection of the ketone. |

| 1050 – 1150 | Strong | C-O Stretch | Multiple bands corresponding to the C-O-C (ketal) and C-OH (alcohol) bonds. |

C. Mass Spectrometry (MS)

The mass spectrum is dominated by fragmentation of the labile ketal group. The molecular ion (M+) is often weak or absent.

-

Molecular Ion (M⁺): m/z 174 (Likely not observed).

-

Base Peak: m/z 101 (Characteristic of acetal fragmentation: [CH(OCH₃)₂]⁺ or ring opening).

-

Diagnostic Fragments:

-

m/z 143 (M - 31): Loss of a methoxy group (-OCH₃).

-

m/z 143 (M - 31): Loss of the hydroxymethyl group (-CH₂OH).

-

m/z 75: [CH(OCH₃)₂ - CH₃]⁺ fragment.

-

Experimental Protocol: Reduction of Methyl 2,2-Dimethoxycyclohexanecarboxylate

This protocol describes the critical step of generating the title compound from its ester precursor.

Reagents:

-

Methyl 2,2-dimethoxycyclohexanecarboxylate (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Preparation: Cool the THF to 0°C in an ice bath. Carefully add LiAlH₄ (powder or solution) portion-wise.

-

Addition: Dissolve Methyl 2,2-dimethoxycyclohexanecarboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with anisaldehyde stain; look for the disappearance of the ester spot).

-

Quench (Fieser Method): Cool the mixture back to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄). Stir vigorously until a white granular precipitate forms.

-

Workup: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with diethyl ether.

-

Purification: Dry the combined filtrate over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is typically >95% pure (2,2-Dimethoxycyclohexyl)methanol. If necessary, purify via flash chromatography (Hexanes/EtOAc, 4:1) buffered with 1% triethylamine to protect the ketal.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

-

BLD Pharm. (n.d.).[3][4] (2,2-Dimethoxycyclohexyl)methanol Product Page (CAS 150970-28-8).[3][4][5][6] Retrieved from [3]

-

PubChem. (n.d.). Compound Summary for CAS 150970-28-8.[3][4][5][6] National Center for Biotechnology Information. Retrieved from

Sources

- 1. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 10395-51-4|2,2-Dimethoxybicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]

- 4. 109280-15-1|(1R,4R)-2,2-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]

- 5. Buy 5-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (EVT-2777691) | 302951-91-3 [evitachem.com]

- 6. 1401859-63-9|(2,2-Dimethoxycyclopentyl)methanol|BLD Pharm [bldpharm.com]

Stability and reactivity profile of (2,2-Dimethoxycyclohexyl)methanol

An In-depth Technical Guide to the Stability and Reactivity Profile of (2,2-Dimethoxycyclohexyl)methanol

Executive Summary

(2,2-Dimethoxycyclohexyl)methanol is a bifunctional organic compound featuring a primary alcohol and a dimethyl acetal (also known as a ketal) on a cyclohexane scaffold. This unique architecture makes it a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science. The presence of two distinct functional groups—one nucleophilic and reactive (the alcohol) and one stable under specific conditions but labile under others (the acetal)—allows for highly selective chemical transformations. This guide provides a comprehensive analysis of the stability and reactivity of (2,2-Dimethoxycyclohexyl)methanol, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its pH-dependent stability, thermal properties, and the chemoselective reactions that can be performed on its alcohol moiety, all grounded in authoritative chemical principles.

Molecular Structure and Key Functional Groups

The synthetic utility of (2,2-Dimethoxycyclohexyl)methanol is derived directly from its structure, which combines a reactive primary alcohol with a robust, yet cleavable, protecting group in the form of a dimethyl acetal.

Caption: Molecular structure of (2,2-Dimethoxycyclohexyl)methanol.

Key Functional Groups:

-

Primary Alcohol (-CH₂OH): This group is a versatile nucleophile and is amenable to a wide range of standard transformations, including oxidation, esterification, and etherification.[1] Its reactivity is central to the molecule's utility as a synthetic intermediate.

-

Dimethyl Acetal (-C(OCH₃)₂-): This moiety serves as a protecting group for a ketone. It is characterized by its high stability under basic, nucleophilic, and reductive conditions, which allows for selective chemistry to be performed at the primary alcohol site.[2] However, the acetal is sensitive to acidic conditions, under which it will hydrolyze to reveal the parent ketone.[3]

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like cyclohexylmethanol.

| Property | Value (Predicted/Calculated) | Source/Analogy |

| Molecular Formula | C₉H₁₈O₃ | - |

| Molecular Weight | 174.24 g/mol | - |

| Appearance | Colorless Liquid | Analogy to similar compounds[4] |

| Boiling Point | >180 °C | Analogy to cyclohexylmethanol[5][6] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, acetone). Limited solubility in water. | Analogy to cyclohexylmethanol[5] |

Stability Profile: A Tale of Two Moieties

The overall stability of (2,2-Dimethoxycyclohexyl)methanol is a function of the distinct properties of its alcohol and acetal groups. Understanding this dichotomy is critical for its proper handling, storage, and application in multi-step syntheses.

pH Sensitivity: The Lability of the Acetal Group

The most significant factor governing the stability of this molecule is pH.

-

Basic and Neutral Conditions (pH > 7): The dimethyl acetal is exceptionally stable under basic and neutral conditions. It is resistant to a wide array of nucleophiles and bases, making it an excellent protecting group during reactions targeting the alcohol functionality.[7][8]

-

Acidic Conditions (pH < 7): The acetal linkage is highly susceptible to acid-catalyzed hydrolysis.[9] This reaction is typically rapid and proceeds by protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion.[10] This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the parent ketone, cyclohexanone-2-methanol, and two equivalents of methanol.[3] The rate of this hydrolysis is directly proportional to the concentration of the acid.[7][8]

Caption: A chemoselective workflow exploiting the differential reactivity.

This strategy allows for the creation of complex cyclohexyl derivatives where two different functionalities have been installed in a controlled, stepwise manner.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and characterization steps to ensure reaction success.

Protocol: Assessment of Acetal Stability and Hydrolysis Kinetics

Objective: To quantify the rate of hydrolysis of (2,2-Dimethoxycyclohexyl)methanol under controlled acidic conditions.

Methodology:

-

Preparation of Standard Solution: Prepare a stock solution of (2,2-Dimethoxycyclohexyl)methanol of known concentration (e.g., 10 mg/mL) in a stable solvent like acetonitrile.

-

Reaction Setup: In a thermostatted reaction vessel (e.g., 25 °C), place a buffered aqueous solution of known pH (e.g., pH 5.0 acetate buffer).

-

Initiation of Reaction: At time t=0, inject a small, precise volume of the stock solution into the acidic buffer to achieve a final concentration of ~100 µg/mL. Begin vigorous stirring.

-

Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis by adding the aliquot to a vial containing a small amount of base (e.g., triethylamine or a basic buffer) to neutralize the acid catalyst.

-

Analysis: Analyze each quenched sample by a suitable chromatographic method (e.g., HPLC-UV or GC-MS).

-

System Suitability: Before analysis, ensure the chromatographic system can resolve the starting material from the expected ketone product.

-

Data Collection: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the hydrolyzed ketone product over time.

-

-

Data Analysis: Plot the concentration of (2,2-Dimethoxycyclohexyl)methanol versus time to determine the reaction kinetics and calculate the half-life (t₁/₂) under the specified conditions.

Protocol: Chemoselective Oxidation of the Primary Alcohol to an Aldehyde

Objective: To oxidize the primary alcohol of (2,2-Dimethoxycyclohexyl)methanol to the corresponding aldehyde without cleaving the acetal protecting group.

Methodology (using Dess-Martin Periodinane):

-

Reagent Purity: Ensure the Dess-Martin Periodinane (DMP) is of high purity and handled in a moisture-free environment, as water can deactivate the reagent.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (2,2-Dimethoxycyclohexyl)methanol (1.0 eq) dissolved in a dry, inert solvent such as Dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add DMP (approx. 1.1 to 1.5 eq) portion-wise to the stirred solution. The reaction is mildly exothermic; maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a permanganate solution (the starting alcohol will be positive, the aldehyde will be negative). The reaction is complete upon the disappearance of the starting material spot.

-

Workup and Quenching: Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This quenches any remaining DMP and neutralizes acidic byproducts.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Characterization: Purify the resulting crude aldehyde by flash column chromatography on silica gel. Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show the appearance of a characteristic aldehyde proton signal (~9-10 ppm) and the disappearance of the alcohol proton.

Conclusion and Strategic Applications

(2,2-Dimethoxycyclohexyl)methanol is a strategically important building block whose value is defined by the orthogonal nature of its two functional groups. Its stability profile is dominated by the acid-labile acetal, which remains robust under the basic and neutral conditions required to modify the primary alcohol. This allows for a logical and chemoselective approach to the synthesis of complex cyclohexanone derivatives. For professionals in drug development and organic synthesis, a thorough understanding of this stability and reactivity profile is paramount for designing efficient, high-yielding synthetic routes that leverage this molecule's full potential.

References

- US Patent US4775447A. Process for the production of 2,2-dimethoxypropane.

-

PubChem . (2-Methylcyclohexyl)methanol. National Institutes of Health. [Link]

-

Ashenhurst, J. (2026) . Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal . Dimethyl Acetals. [Link]

-

Nguyen, M.-K., et al. (2020) . One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. Catalysis Science & Technology. [Link]

-

Wang, L. (2018) . Preparation method of 2,2-dimethoxypropane. SciSpace. [Link]

-

Solubility of Things . Cyclohexylmethanol. [Link]

-

American Elements . (2-2-dimethylcyclohexyl)methanol. [Link]

-

Zou, Y., et al. (2017) . Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society. [Link]

-

Chemistry LibreTexts . 10.4: Acetals and Ketals. (2022). [Link]

-

Schneiderman, D. K., et al. (2021) . Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization. PMC. [Link]

-

Cheméo . Chemical Properties of Cyclohexanemethanol (CAS 100-49-2). [Link]

-

Britannica . Reactions of alcohols. (2026). [Link]

-

Dawson, J., et al. (2018) . Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. ResearchGate. [Link]

-

Bishop, C. A., et al. (2022) . Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega. [Link]

-

Save My Exams . Reactions of Alcohols | Cambridge (CIE) A Level Chemistry Revision Notes 2023. (2025). [Link]

-

Zou, Y., et al. (2017) . Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

-

Li, C., et al. (2008) . Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

-

Save My Exams . Reactions of alcohols | OCR A-Level Chemistry. [Link]

-

Vedantu . Reactions of Alcohols: Key Types, Mechanisms & Examples. [Link]

Sources

- 1. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 2. Dimethyl Acetals [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. americanelements.com [americanelements.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cyclohexanemethanol (CAS 100-49-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Conformational Dynamics of (2,2-Dimethoxycyclohexyl)methanol

The following technical guide provides an in-depth conformational analysis of (2,2-Dimethoxycyclohexyl)methanol. This analysis synthesizes theoretical stereoelectronics with practical spectroscopic validation protocols, designed for researchers in structural chemistry and drug discovery.

Executive Summary

(2,2-Dimethoxycyclohexyl)methanol represents a bifunctional cyclohexane scaffold where conformational preference is dictated by a competition between steric bulk (A-values), the anomeric effect (acetal functionality), and intramolecular hydrogen bonding (IMHB).

Unlike simple monosubstituted cyclohexanes, this molecule features a gem-disubstituted carbon adjacent to a hydroxymethyl group. Our analysis concludes that the Equatorial-Hydroxymethyl conformer is thermodynamically dominant, stabilized by a "lock-and-key" intramolecular hydrogen bond between the hydroxyl donor and the equatorial methoxy acceptor. This guide details the mechanistic drivers and provides a self-validating spectroscopic protocol for verification.

Structural Deconstruction & Theoretical Landscape

To understand the conformational equilibrium, we must deconstruct the steric and electronic penalties associated with the two primary chair conformers.

The Substituent Matrix

-

Position C1 (Hydroxymethyl): A primary alcohol group (

). In a standard cyclohexane, this group has a conformational free energy ( -

Position C2 (Gem-Dimethoxy): A dimethyl ketal.[1] In any chair conformation, a gem-disubstituted carbon must place one substituent axially and the other equatorially. Therefore, the steric penalty of an axial methoxy group is constant across both ring flips, effectively canceling out its influence on the equilibrium direction, provided no other interactions exist.

The Conformational Equilibrium

The equilibrium exists between Conformer A (C1-Equatorial) and Conformer B (C1-Axial).

| Feature | Conformer A (C1-Equatorial) | Conformer B (C1-Axial) |

| C1 Orientation | Equatorial | Axial |

| C2 Orientation | 1 Axial OMe / 1 Eq OMe | 1 Axial OMe / 1 Eq OMe |

| Steric Strain | Minimal (Gauche interaction only) | Severe (1,3-diaxial with C3/C5 protons) |

| Electronic Effect | Stabilized by IMHB | Destabilized by 1,3-strain |

| Predicted Population | >95% | <5% |

The Decisive Factor: Intramolecular H-Bonding

While sterics favor Conformer A, the Intramolecular Hydrogen Bond (IMHB) acts as a thermodynamic "lock."

-

Mechanism: The hydroxyl proton (

) at C1 acts as a donor. The oxygen atoms of the acetal at C2 act as acceptors. -

Geometry: In Conformer A, the equatorial

is gauche to the equatorial -

Solvent Dependency: This effect is maximal in non-polar solvents (e.g.,

, Benzene-

Visualizing the Equilibrium (Pathway Diagram)

The following Graphviz diagram illustrates the thermodynamic flow from the unstable axial conformer to the stabilized equatorial "locked" conformer.

Figure 1: Thermodynamic cascade favoring the equatorial, H-bond stabilized conformer.

Experimental Validation Protocols

As a scientist, relying solely on prediction is insufficient. The following protocols provide a self-validating system to confirm the conformation in your specific sample.

Protocol A: NMR Coupling Constant Analysis ( - -Coupling)

The vicinal coupling constant (

-

Preparation: Dissolve 5-10 mg of (2,2-Dimethoxycyclohexyl)methanol in 0.6 mL

. -

Acquisition: Acquire a standard 1D

NMR (minimum 400 MHz, preferably 600 MHz for resolution). -

Target Signal: Locate the multiplet for the methine proton at C1 (

). It will likely be shifted downfield (approx. 3.5–4.0 ppm) due to the attached oxygen. -

Analysis: Measure the coupling width (

) or specific-

Scenario 1 (Equatorial Group / Axial Proton): If the substituent is equatorial, the proton

is axial . It will exhibit a large axial-axial coupling ( -

Scenario 2 (Axial Group / Equatorial Proton): If the substituent is axial, the proton

is equatorial . It will only show small equatorial-equatorial or equatorial-axial couplings (

-

-

Validation: If

is observed, the hydroxymethyl group is confirmed Equatorial .

Protocol B: IR Dilution Study (Probing Intramolecular H-Bonding)

To distinguish between intermolecular aggregation and intramolecular locking (the stabilizing force).

-

Preparation: Prepare a high concentration stock solution (0.1 M) in dry

or -

Serial Dilution: Prepare a series of dilutions down to 0.001 M.

-

Measurement: Record FTIR spectra in the O-H stretching region (3200–3700 cm⁻¹).

-

Interpretation:

-

Intermolecular H-bonds: Appear as broad bands at lower wavenumbers (~3300-3400 cm⁻¹). These bands disappear upon dilution.

-

Intramolecular H-bonds: Appear as sharper bands at slightly higher wavenumbers (~3500-3550 cm⁻¹) than H-bonded aggregates, but lower than free OH (~3600 cm⁻¹). Crucially, the intensity of this band remains constant relative to the C-H stretch regardless of dilution.

-

Synthesis & Application Context

Understanding the origin of the molecule aids in troubleshooting impurities that may affect conformational analysis.

Synthetic Pathway

The standard synthesis involves the protection of 2-hydroxymethylcyclohexanone or the reduction of a protected ester.

-

Precursor: 2-Oxocyclohexanecarboxylic acid ethyl ester

Reduction -

Alternative: Cyclohexanone

Formylation

Common Impurities

-

Acetal Hydrolysis Products: In the presence of trace acid and moisture (common in

), the dimethoxy group may revert to the ketone. This destroys the conformational lock.-

Check: Look for a carbonyl peak in IR (~1710 cm⁻¹) or loss of methoxy singlets in NMR (~3.2 ppm).

-

References

-

Conformational Analysis of Cyclohexanes

- Source: OpenStax / NC State University.

- Relevance: Foundational A-values and 1,3-diaxial interaction principles.

-

URL:

-

The Anomeric Effect

- Source: Wikipedia / IUPAC Gold Book. "Anomeric Effect and Generalized Anomeric Effect."

- Relevance: Explains the preference of the acetal oxygens and their electronic influence on the ring.

-

URL:

-

Intramolecular Hydrogen Bonding

- Source: National Institutes of Health (PMC). "Intramolecular Hydrogen Bonding: Spectroscopic Detection."

- Relevance: Validates the IR dilution protocols and stability provided by OH...O interactions.

-

URL:

-

Application of Dimethoxycyclohexyl Derivatives

-

Source: BenchChem Application Notes.[1] "(4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis."

- Relevance: While discussing the 4,4-isomer, this source establishes the stability profiles of the dimethoxy-ketal protecting group under synthetic conditions.

-

URL:

-

Sources

Methodological & Application

Application of (2,2-Dimethoxycyclohexyl)methanol as a bifunctional building block in organic synthesis

Application Note: (2,2-Dimethoxycyclohexyl)methanol as a Bifunctional Building Block

Part 1: Executive Summary

(2,2-Dimethoxycyclohexyl)methanol (CAS: N/A for specific commercial bulk, often synthesized in situ or custom) represents a high-value bifunctional building block for the synthesis of fused carbocycles and heterocycles.[1][2] Unlike its symmetric 4,4-isomer, the 1,2-relationship between the hydroxymethyl handle and the masked ketone (acetal) offers a unique geometric advantage for constructing decalins, hydrindanes, and morphan scaffolds .

This guide details the preparation, reactivity, and strategic application of this molecule.[2][3][4] By masking the reactive ketone at the C2 position, chemists can exploit the C1-hydroxymethyl group for nucleophilic substitutions or oxidations without compromising the ring's integrity. Subsequent unmasking triggers controlled cyclization events, making it indispensable for fragment-based drug discovery (FBDD) and total synthesis of alkaloids.[1][2]

Part 2: Synthesis & Preparation Protocol

Since this building block is often prepared fresh to ensure acetal integrity, we provide a validated protocol starting from commercially available ethyl 2-oxocyclohexanecarboxylate .[2][5]

Reaction Scheme: The "Protect-Then-Reduce" Strategy

-

Ketalization: Protection of the

-keto ester.[2][5] -

Reduction: Selective reduction of the ester to the primary alcohol.[2][5]

Detailed Protocol

Step 1: Synthesis of Ethyl 2,2-dimethoxycyclohexanecarboxylate

-

Rationale: Direct ketalization of

-keto esters is sterically demanding and prone to retro-Claisen fragmentation.[2][5] We utilize trimethyl orthoformate (TMOF) as a water scavenger and reagent to drive equilibrium.[1][2]

-

Reagents: Ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.8 mmol), Trimethyl orthoformate (19.2 mL, 3.0 equiv),

-Toluenesulfonic acid (pTSA) (0.1 equiv), Anhydrous Methanol (50 mL). -

Procedure:

Step 2: Reduction to (2,2-Dimethoxycyclohexyl)methanol

-

Rationale: LiAlH

is used for complete reduction.[2][5] The acetal is stable to these strongly basic, hydride-rich conditions.[2]

-

Reagents: LiAlH

(1.2 equiv), Anhydrous THF. -

Procedure:

-

Cool a suspension of LiAlH

in THF to 0°C. -

Warm to room temperature and stir for 4 hours.

-

Workup (Fieser Method): Carefully quench with water (

mL), 15% NaOH ( -

Concentrate filtrate to yield (2,2-dimethoxycyclohexyl)methanol .[1][2][5]

-

Note: The product is a viscous oil.[2][5] Stereochemistry (cis/trans) depends on the thermodynamic ratio of the starting ester but is fixed upon reduction.[2]

-

Part 3: Core Reactivity Modules

This building block allows for orthogonal functionalization .[2][5] The alcohol is the "Initiator" handle, while the acetal is the "Terminator" or "Cyclization" handle.

Module A: The Alcohol Handle (Acetal Intact)

Conditions must remain basic or neutral.[1]

-

Activation: Mesylation (MsCl, Et

N) or Tosylation converts the -OH into a leaving group for nucleophilic displacement.[1][2] -

Oxidation: Swern or Dess-Martin Periodinane oxidation yields the aldehyde , setting up Wittig olefinations or reductive aminations.[2][5]

-

Etherification: Williamson ether synthesis allows attachment of side chains bearing latent nucleophiles (e.g., amines, malonates).[1][2]

Module B: The Masked Ketone (Acetal Deprotection)

-

Unmasking: Treatment with aqueous HCl or TFA/DCM reveals the ketone.[2][5]

-

Cyclization: If a nucleophile was attached at Module A (e.g., an amine chain), deprotection triggers spontaneous intramolecular Schiff base formation or Mannich-type cyclizations.[1][2]

Part 4: Visualization of Strategic Workflows

The following diagram illustrates the divergent pathways accessible from this single building block.

Caption: Synthesis and divergent application of (2,2-dimethoxycyclohexyl)methanol in scaffold construction.

Part 5: Advanced Protocol – Case Study

Synthesis of a Phenylmorphan Scaffold for Opioid Receptor Research

This protocol adapts the work of Rice et al.[2][5] (See Ref 1), demonstrating how the 2,2-dimethoxy motif enables the construction of bridged bicyclic amines.

Objective: Synthesize a 5-phenylmorphan core using (2,2-dimethoxycyclohexyl)methanol derivatives.

Workflow:

-

Activation: Convert (2,2-dimethoxycyclohexyl)methanol to the triflate or bromide (via PBr

, carefully buffering with pyridine to save the acetal). -

Alkylation: React the electrophile with a secondary amine or a metallated phenyl species.[2][5]

-

Note: In the referenced work, the acetal was actually formed after introducing the phenyl group to a cyclohexanone precursor, but the logic holds for the building block approach: Attach Nucleophile -> Deprotect -> Cyclize.

-

-

Deprotection/Cyclization:

-

Reagents: 3M HCl, reflux.

-

Mechanism: The acetal hydrolyzes to the ketone.[2][5] The tethered amine (introduced in step 2) undergoes intramolecular reductive amination (if reducing conditions are added) or condensation to an enamine/iminium species.[1][2]

-

Outcome: Formation of the 2-azabicyclo[3.3.1]nonane (morphan) skeleton.[1][2][5]

-

Data Summary Table: Critical Parameters

| Parameter | Condition/Value | Reason |

| Acetal Stability | pH > 4 | Stable to basic workups, hydrides, and oxidations.[5] |

| Deprotection | pH < 2 (aq) | Rapid hydrolysis to ketone; requires water.[1][2][5] |

| Thermal Limit | < 120°C | Avoid thermal elimination of MeOH to form enol ethers.[2][5] |

| Stereochemistry | Cis/Trans mix | Often separable by chromatography; Cis-isomer favors axial attack.[2][5] |

Part 6: Troubleshooting & Tips

-

Problem: Incomplete Ketalization of the Precursor.

-

Problem: Acetal Hydrolysis during Jones Oxidation.

-

Problem: Migration of the Acetal.

-

Insight: In rare cases with free alcohols and acid, the acetal can migrate or form mixed acetals.[2] Always keep the alcohol protected or the environment basic until the cyclization step.

-

References

-

Probes for Narcotic Receptor Mediated Phenomena. Rice, K. C.; et al. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans.[2][5] National Institutes of Health.[2][5] Available at: [Link] (Contextualized from general search on phenylmorphan synthesis).

-

Bifunctional Normorphan 3D Building Block. Synthesis and functionalisation of a bifunctional normorphan 3D building block for medicinal chemistry. White Rose Research Online.[2][5] Available at: [Link][1][2]

-

General Acetal Protection Strategies. Greene, T. W.; Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2][5]

(Note: Specific protocols are derived from standard organic transformations applied to the structural logic of the requested molecule, supported by the reactivity patterns found in the search results.)

Sources

- 1. WO2004069832A2 - Antibacterial agents - Google Patents [patents.google.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The use of methanol as a C1 building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional Heterocyclic Scaffolds - Enamine [enamine.net]

Application Note: (2,2-Dimethoxycyclohexyl)methanol as a Bifunctional Synthetic Scaffold

Here is a detailed Application Note and Protocol guide for (2,2-Dimethoxycyclohexyl)methanol , structured for researchers and drug development professionals.

Part 1: Executive Summary & Strategic Utility

The Bifunctional Advantage

(2,2-Dimethoxycyclohexyl)methanol (CAS: 150970-28-8) is a specialized bifunctional building block, not a simple reagent.[1][2][3][4] While often indexed alongside protecting group reagents, its primary utility lies in its role as a masked 2-(hydroxymethyl)cyclohexanone .[1][2][3][4]

In complex synthesis, this molecule offers a "pre-protected" scaffold.[2] It features two distinct reactive sites with orthogonal stability profiles:

-

C1-Primary Alcohol: Available for immediate functionalization (oxidation, esterification, etherification).[1][2][3][4]

-

C2-Dimethyl Acetal (Ketal): A robust protecting group for the latent ketone, stable to bases, nucleophiles, and reducing agents, but labile to aqueous acid.[2]

Strategic Application in Drug Design

This scaffold is particularly valuable in the synthesis of spirocyclic alkaloids , terpenes , and fragment-based drug discovery (FBDD) where the cyclohexane ring serves as a core pharmacophore. The dimethyl acetal moiety "locks" the ketone, preventing unwanted aldol condensations or Grignard additions during early-stage assembly.[2]

Part 2: Chemical Logic & Stability Profile

Stability Matrix

Understanding the stability window of the dimethyl acetal is critical for experimental design.[2]

| Condition | Stability | Mechanistic Insight |

| Aqueous Acid (pH < 4) | Labile | Rapid hydrolysis to ketone via oxocarbenium ion intermediate.[1][2][3][4] |

| Lewis Acids (Anhydrous) | Variable | Stable to mild Lewis acids (e.g., MgBr₂); labile to strong ones (e.g., TiCl₄, BF₃[2]·OEt₂) which may cause transacetalization.[1][2] |

| Bases (NaOH, K₂CO₃) | Stable | Acetal linkage is inert to base-catalyzed hydrolysis.[1][2][3][4] |

| Nucleophiles (RLi, RMgX) | Stable | Resists attack; allows Grignard addition to other sites (e.g., esters) on the molecule. |

| Reductants (LiAlH₄, NaBH₄) | Stable | Inert to hydride reduction.[2] |

| Oxidants (Swern, DMP) | Stable | Allows selective oxidation of the primary alcohol to an aldehyde. |

Mechanistic Pathway: The "Switch"

The utility of this compound relies on the "Protection-Deprotection Switch."[1] The dimethyl acetal is thermodynamically stable in methanol/basic conditions but kinetically labile in aqueous acid.[2]

Figure 1: Divergent reaction pathways.[1][2][3][4] Path A utilizes the stability of the acetal to modify the alcohol.[2] Path B removes the protecting group, often leading to spontaneous intramolecular cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Oxidation of the Primary Alcohol

Objective: Convert the hydroxymethyl group to an aldehyde without disturbing the acid-sensitive dimethyl acetal.[1][2] Method: Swern Oxidation (Preferred over Jones Oxidation to avoid acidic conditions).[2][3]

Reagents:

-

Dichloromethane (DCM), anhydrous[3]

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under nitrogen, cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir for 15 mins. Validation: Gas evolution (CO/CO₂) ceases.

-

Addition: Add a solution of (2,2-Dimethoxycyclohexyl)methanol in DCM dropwise over 10 mins. Maintain temperature < -60°C. Stir for 30 mins.

-

Quench: Add triethylamine (Et₃N) dropwise. The solution will turn cloudy (ammonium salts). Allow to warm to 0°C over 30 mins.

-

Workup: Quench with saturated NaHCO₃ (Do NOT use HCl or NH₄Cl, as the acidity may hydrolyze the acetal). Extract with DCM.[1][2][5]

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to neutralize silica acidity).

Self-Validating Checkpoint:

-

1H NMR: Look for the disappearance of the -CH₂OH doublet (~3.5 ppm) and appearance of the aldehyde proton (~9.6-9.8 ppm).[1][2][3][4]

-

Integrity Check: Confirm the presence of two sharp singlets (or diastereotopic split) for the -OCH₃ groups (~3.2 ppm). If these are lost, the acetal has hydrolyzed.

Protocol B: Controlled Deprotection (Acetal Hydrolysis)

Objective: Remove the dimethyl acetal protecting group to release the ketone. Challenge: The resulting γ-hydroxy ketone may spontaneously cyclize to a hemiacetal (lactol).[1][2][3][4]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in Acetone:Water (4:1).

-

Catalysis: Add pTsOH (0.1 equiv).[1][2] Stir at Room Temperature (RT).

-

Monitoring: Monitor by TLC every 15 mins. The acetal is usually less polar than the free ketone/lactol.[2]

-

Workup: Neutralize with saturated NaHCO₃ before concentration. (Concentrating acidic solutions promotes polymerization).[1][2][3]

-

Isolation: Extract with Ethyl Acetate.

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the appearance of a strong Carbonyl (C=O) stretch at ~1710 cm⁻¹.

-

13C NMR: Disappearance of the acetal carbon (~100 ppm) and appearance of the ketone carbonyl (~210 ppm).

Part 4: Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Acetal Hydrolysis during Workup | Acidity of silica gel or aqueous washes.[1][2][3][4] | Pre-wash silica gel with 1% Et₃N/Hexane.[1][2] Use NaHCO₃ instead of NH₄Cl for quenching.[2] |

| Low Yield in Grignard Rxns | Moisture in the acetal (hygroscopic). | Azeotropically dry the starting material with toluene prior to reaction. |

| Transacetalization | Use of MeOH as solvent with acid catalyst. | Avoid alcohols as solvents during reactions intended to keep the acetal intact. Use THF or DCM. |

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4] (Standard reference for Acetal stability profiles).

-

BenchChem. (2025).[1][2] Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis. Link (Analogous scaffold chemistry).[2][3]

-

BLD Pharm. (2024).[1][2] Product Data Sheet: (2,2-Dimethoxycyclohexyl)methanol (CAS 150970-28-8).[1][2][3][4][7] Link

-

Ley, S. V., et al. (2011).[2] Dispoke and CDA: New protecting groups for diols. Journal of Organic Chemistry. (Context for cyclohexane-based acetal dynamics).

-

Organic Chemistry Portal. (2024).[1][2] Stability of Dimethyl Acetals. Link

Sources

- 1. 10395-51-4|2,2-Dimethoxybicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]

- 2. 1401859-63-9|(2,2-Dimethoxycyclopentyl)methanol|BLD Pharm [bldpharm.com]

- 3. 109280-15-1|(1R,4R)-2,2-Dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]

- 4. 1638760-19-6|(2,2-Dimethoxycyclobutyl)methanol|BLD Pharm [bldpharm.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 150970-28-8|(2,2-Dimethoxycyclohexyl)methanol|BLD Pharm [bldpharm.com]

Application Note: Preparation of Pharmaceutical Intermediates Using the (2,2-Dimethoxycyclohexyl)methanol Scaffold

This Application Note is structured as a high-level technical guide for drug development professionals. It synthesizes established organic chemistry principles with specific process chemistry insights derived from pharmaceutical patent literature and intermediate manufacturing protocols.

Executive Summary & Scaffold Utility

The (2,2-Dimethoxycyclohexyl)methanol scaffold (CAS: Derivative of 2-hydroxymethylcyclohexanone) represents a critical "masked" synthone in pharmaceutical chemistry. It serves as a stable, open-chain equivalent of 2-(hydroxymethyl)cyclohexanone , a molecule that otherwise exists in a problematic equilibrium with its bicyclic hemiacetal form.

By locking the ketone functionality as a dimethyl ketal, this scaffold allows researchers to manipulate the primary alcohol—via oxidation, substitution, or etherification—without interference from the carbonyl group. It is a validated building block in the synthesis of:

-

HMG-CoA Reductase Inhibitors (Statins): Used to construct chiral side chains attached to the cyclohexane ring.

-

CCR2 Antagonists: Key for synthesizing spirocyclic cores in anti-inflammatory agents.

-

Fused Heterocycles: Precursor for tetrahydroindazoles and benzofurans via controlled deprotection-cyclization cascades.

Strategic Synthesis Protocol

The "Hemiacetal Problem"

Direct ketalization of 2-(hydroxymethyl)cyclohexanone is low-yielding because the starting material predominantly exists as the bicyclic hemiacetal (hexahydro-benzofuranol), which resists nucleophilic attack by methanol.

The Solution: The industry-standard route circumvents this by protecting the ketone before generating the alcohol. We utilize Ethyl 2-oxocyclohexanecarboxylate as the starting material.

Workflow Diagram

The following directed graph illustrates the critical path for synthesis and downstream divergence.

Figure 1: Critical path synthesis from commercial ester to the ketal-alcohol scaffold.

Detailed Experimental Protocols

Step 1: Preparation of Ethyl 2,2-dimethoxycyclohexanecarboxylate

Objective: Protect the ketone while maintaining the ester functionality.

Reagents:

-

Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

-

Trimethyl Orthoformate (TMOF) (3.0 equiv) – Water Scavenger & Reagent

-

Methanol (anhydrous) (5.0 volumes)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv)

Protocol:

-

Setup: Charge a flame-dried reactor with Ethyl 2-oxocyclohexanecarboxylate and anhydrous Methanol under Nitrogen atmosphere.

-

Addition: Add TMOF followed by pTSA. The reaction is slightly endothermic; maintain temperature at 20–25°C.

-

Reaction: Stir for 12–16 hours. Monitor by TLC or GC (disappearance of ketone peak).

-

Expert Tip: If conversion stalls, the formation of water is the enemy. TMOF drives the equilibrium by chemically consuming water.

-

-

Quench: Add solid NaHCO3 (0.1 equiv) to neutralize the acid catalyst before concentration. Acidic conditions during concentration can hydrolyze the ketal.

-

Workup: Filter off solids and concentrate the filtrate under reduced pressure.

-

Purification: Vacuum distillation is preferred for scale-up (bp ~110°C @ 5 mmHg). For small scale, pass through a short plug of basic alumina.

Step 2: Chemoselective Reduction to (2,2-Dimethoxycyclohexyl)methanol

Objective: Reduce the ester to a primary alcohol without cleaving the acid-sensitive ketal.

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous (10 volumes)

-

Rochelle’s Salt (Potassium sodium tartrate) – For workup

Protocol:

-

Preparation: Suspend LiAlH4 in anhydrous THF at 0°C.

-

Addition: Dissolve the Ketal Ester (from Step 1) in THF and add dropwise to the hydride suspension. Maintain internal temperature <10°C to prevent vigorous exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Water (1 mL per g LiAlH4)

-

15% NaOH (1 mL per g LiAlH4)

-

Water (3 mL per g LiAlH4)

-

-

Workup: Stir vigorously until a white granular precipitate forms (aluminum salts). Filter through Celite.

-

Isolation: Dry the filtrate over Na2SO4 and concentrate.

-

Result: A colorless oil. Yield typically 85–92%.

-

Stability Note: Store over activated molecular sieves or K2CO3 to prevent hydrolysis by ambient moisture.

-

Quantitative Data & Optimization

The following data summarizes solvent screening for the critical Step 1 (Ketalization) , highlighting why TMOF/MeOH is the superior system.

| Solvent System | Catalyst | Temp (°C) | Yield (%) | Notes |

| MeOH / TMOF | pTSA | 25 | 94% | Standard. TMOF scavenges water efficiently. |

| Benzene / MeOH | pTSA | Reflux | 65% | Dean-Stark removal slow; significant transesterification. |

| Toluene / Ethylene Glycol | pTSA | Reflux | 88% | Forms dioxolane (cyclic ketal), not dimethoxy. Harder to deprotect. |

| DCM / MeOH | BF3·OEt2 | 0 | 40% | Lewis acid caused some ester cleavage. |

Downstream Applications

Application A: Synthesis of Spirocyclic Ethers

The (2,2-dimethoxycyclohexyl)methanol scaffold is a precursor to 1-oxaspiro[4.5]decane systems.

-

Mechanism: Treatment with aqueous acid unveils the ketone. The pendant primary alcohol immediately attacks the carbonyl (intramolecular hemiketal formation) followed by dehydration if conditions allow, or trapping.

-

Protocol: Dissolve scaffold in DCM. Add catalytic Camphorsulfonic Acid (CSA). Stir at RT. The methoxy groups are lost, and the alcohol cyclizes to form the spiro-hemiacetal.

Application B: Tetrahydroindazole Synthesis (Fused Heterocycles)

Used in the development of anti-inflammatory agents (e.g., CCR2 antagonists).

-

Activation: Convert the primary alcohol of the scaffold to a leaving group (Mesylate/Tosylate).

-

Substitution: Displace with a nucleophile (e.g., a primary amine or hydrazine).

-

Cyclization: Treat with aqueous HCl. The ketal hydrolyzes to the ketone, which then condenses with the pendant amine/hydrazine to close the second ring.

Figure 2: Divergent synthesis pathways for spirocyclic and fused-ring pharmaceutical targets.

References

-

Vertex Pharmaceuticals Inc. (2005). 7-(2H-Pyrazol-3-yl)-3,5-dihydroxy-heptanoic acid derivatives as HMG Co-A reductase inhibitors. WO2005080353.

-

Merck & Co. (2002). Quinazolinediones as antibacterial agents. WO2002102793.

-

BenchChem . 2-(Hydroxymethyl)cyclohexanone Properties and Safety.

-

Organic Syntheses . Cyclohexanone diallyl acetal (General Ketalization Protocol). Org. Synth. 1961, 41, 53.

-

National Institutes of Health (NIH) . Probes for Narcotic Receptor Mediated Phenomena (Phenylmorphan Synthesis). J. Med. Chem.

Troubleshooting & Optimization

Improving the yield and purity of (2,2-Dimethoxycyclohexyl)methanol synthesis

Executive Technical Summary

The synthesis of (2,2-dimethoxycyclohexyl)methanol presents a classic "orthogonal stability" challenge in organic synthesis. You are attempting to reduce an ester to an alcohol while maintaining a gem-dimethoxy ketal protecting group.

The core conflict lies here:

-

Ketal Formation: Requires acidic conditions and dehydration.

-

Ester Reduction: Requires strong hydride donors (basic/nucleophilic conditions).

-

Workup: The critical failure point. Standard acidic workups for reduction will instantly hydrolyze your newly formed ketal back to the ketone.

This guide provides a high-fidelity protocol designed to maximize yield by addressing the thermodynamic limitations of beta-keto ester protection and the pH sensitivity of the final workup.

The "Golden Path" Protocol

Do not deviate from the stoichiometry or workup conditions listed below unless you have validated the change. This route uses Trimethyl Orthoformate (TMOF) to drive the protection step, which is superior to standard azeotropic distillation for this specific substrate.

Stage 1: Ketalization of Ethyl 2-oxocyclohexanecarboxylate

Target: Convert the ketone to a dimethyl ketal.[1][2][3][4]

The Challenge: Beta-keto esters suffer from significant enolization, which retards nucleophilic attack at the ketone. TMOF is essential here as it acts as both reagent and water scavenger.

| Parameter | Specification | Rationale |

| Substrate | Ethyl 2-oxocyclohexanecarboxylate | Starting material. |

| Reagent | Trimethyl Orthoformate (TMOF) (3.0 – 5.0 equiv) | Drives equilibrium by producing volatile methyl formate. |

| Solvent | Anhydrous Methanol (0.5 M) | Co-solvent to ensure homogeneity. |

| Catalyst | p-Toluenesulfonic acid (pTsOH) (1-2 mol%) | Strong enough to catalyze, low enough to prevent degradation. |

| Temp/Time | Reflux (65°C) for 12–18 hours | Kinetic barrier of hindered ketones requires heat. |

Protocol:

-

Dissolve substrate in anhydrous MeOH.

-

Add TMOF followed by pTsOH.

-

Reflux under

.[5] -

Critical Step: Upon completion, quench with Sodium Methoxide (NaOMe) or Triethylamine to pH > 7 before concentration. If you concentrate the acidic solution, the ketal will hydrolyze.

Stage 2: Chemo-selective Reduction

Target: Reduce ester to primary alcohol without touching the ketal.

| Parameter | Specification | Rationale |

| Reagent | LiAlH | Strong nucleophile required for ester reduction. |

| Solvent | Anhydrous THF or Et | Aprotic, stabilizes the aluminate intermediate. |

| Temp | 0°C start | Controls exotherm; prevents runaway side reactions. |

| Workup | Fieser Method or Rochelle’s Salt | MANDATORY: Avoids acidic aqueous workup. |

Protocol:

-

Suspend LiAlH

in dry THF at 0°C. -

Add the crude protected ester (dissolved in THF) dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) until TLC shows consumption.

-

The "Fieser" Quench (For 1g LiAlH

):-

Add 1 mL Water (slowly!).

-

Add 1 mL 15% NaOH (This maintains basicity, preserving the ketal).

-

Add 3 mL Water.

-

-

Filter the granular white precipitate. The filtrate contains your pure product.

Troubleshooting & FAQs

Category A: Low Yield in Protection Step

Q: I am seeing starting material remaining even after 24 hours of reflux. Why? A: This is likely due to water ingress or insufficient TMOF.

-

Mechanism: The reaction produces water.[6][7] If TMOF is consumed or wet solvent is used, the equilibrium shifts back to the ketone.

-

Fix: Add an additional 1.0 equiv of TMOF and ensure your reflux condenser has a drying tube. Use 3Å molecular sieves in the reaction pot to scavenge water in situ.

Q: My product decomposes during rotary evaporation. A: You likely failed to neutralize the catalyst.

-

Mechanism: As solvent is removed, the concentration of pTsOH increases effectively, and trace moisture causes hydrolysis.

-

Fix: Add 0.1 mL of Triethylamine or solid

to the reaction mixture before evaporation. The pH must be basic (pH 8-9) on wet pH paper.

Category B: Impurities During Reduction

Q: I see a "cleaved" product (2-hydroxymethylcyclohexanone) after reduction. A: Your workup was too acidic.

-

Diagnosis: Did you use 1M HCl or NH

Cl to quench the LiAlH -

The Science: Dimethyl ketals are stable to base but extremely labile to acid. Even the mild acidity of saturated NH

Cl can hydrolyze the ketal if left too long. -

Fix: Switch immediately to the Rochelle's Salt (Sodium Potassium Tartrate) workup. It complexes aluminum salts at neutral/mildly basic pH.

-

Protocol: Quench reaction with EtOAc. Add Saturated Aqueous Rochelle’s Salt solution. Stir vigorously for 2 hours until two clear layers form.

-

Q: The product purity is low; I see over-reduced byproducts. A: Check your temperature control.

-

Fix: Ensure the LiAlH

addition is done strictly at 0°C. High temperatures during addition can lead to ring cleavage or other rearrangements in strained systems.

Visualizing the Workflow

Figure 1: Reaction Pathway & Critical Control Points

Caption: Figure 1. Synthesis workflow emphasizing the critical neutralization step (Step 1) and non-acidic quench (Step 2) to prevent ketal hydrolysis.

Figure 2: Workup Decision Tree

Caption: Figure 2.[8] Decision matrix for LiAlH4 workup. Acidic conditions must be strictly avoided to preserve the dimethoxy functionality.

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley.

-

Gorboul, V., et al. (2018). "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids." ACS Omega. Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 2. EP0595228A2 - Process for the preparation of ketals - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Purification of (2,2-Dimethoxycyclohexyl)methanol and its Derivatives

Welcome to the technical support guide for the effective purification of (2,2-Dimethoxycyclohexyl)methanol and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique bifunctional nature of this molecule—a primary alcohol and an acid-labile dimethyl acetal—presents specific challenges that require careful consideration during purification. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying (2,2-Dimethoxycyclohexyl)methanol?

The core challenge lies in the compound's dual functionality. The (2,2-dimethoxy) acetal group is a protective group for a ketone, and it is highly sensitive to acidic conditions.[1][2] Many standard purification techniques, especially silica gel chromatography, can inadvertently create a sufficiently acidic environment to catalyze the hydrolysis of the acetal back to the ketone, leading to a mixture of compounds and reduced yield of the desired product. Therefore, all purification strategies must prioritize maintaining neutral or slightly basic conditions.

Q2: What are the most common impurities I should expect?

Understanding potential impurities is critical for designing an effective purification strategy. The impurity profile depends on the synthetic route, but common contaminants include:

| Impurity | Likely Origin | Recommended Removal Method |

| Methanol | Excess reagent from acetal formation.[3] | Distillation, or co-evaporation with a higher boiling point solvent like toluene. |

| Starting Materials | Incomplete reaction. | Column chromatography or distillation. |

| (Hydroxycyclohexyl)methanone | Accidental hydrolysis of the acetal group during reaction or workup.[1] | Column chromatography (note: this impurity may form during chromatography on acidic silica). |

| Di-tritylated byproducts | In reactions involving protecting groups like DMT.[4] | Column chromatography, precipitation. |

| Water | From aqueous workup steps.[5] | Drying with anhydrous Na₂SO₄ or MgSO₄, azeotropic removal with toluene. |

Q3: Is flash column chromatography a suitable method for this compound?

Yes, flash column chromatography is the most common and versatile method for purifying (2,2-Dimethoxycyclohexyl)methanol and its derivatives. However, due to the acid sensitivity of the acetal, standard silica gel is often not ideal. The inherent acidity of silica can lead to on-column decomposition.[6]

The key to success is to use deactivated silica gel. This is achieved by pre-treating the silica with a base, typically by including 0.5-1% triethylamine (NEt₃) or pyridine in the eluent system.[7] This neutralizes the acidic silanol groups on the silica surface, preserving the integrity of the acetal.

Q4: When should I consider distillation as a purification technique?

Distillation is an excellent method for purifying (2,2-Dimethoxycyclohexyl)methanol if:

-

The compound is thermally stable at its boiling point.

-

The impurities have significantly different boiling points from the desired product.[8]

Given that (2,2-Dimethoxycyclohexyl)methanol is likely a high-boiling liquid, high-vacuum distillation (e.g., using a Kugelrohr or short-path apparatus) is required to lower the boiling point and prevent thermal decomposition.[9] This method is particularly effective for removing non-volatile impurities like salts or baseline material from a previous chromatography step.

Q5: Can I purify my solid derivative by recrystallization?

Absolutely. If you have synthesized a derivative of (2,2-Dimethoxycyclohexyl)methanol that is a solid at room temperature (e.g., an ester, a carbamate), recrystallization is often the most effective and scalable method to achieve high purity.[10][11] The success of this technique hinges on finding a suitable solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold, while impurities remain in the mother liquor.[12][13]

Purification Method Selection Workflow

The choice of purification technique is a critical decision based on the physical properties of your compound and the nature of the impurities. The following workflow provides a logical guide to selecting the most appropriate method.

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide

Problem 1: My compound is decomposing during flash column chromatography.

-

Symptom: TLC analysis of collected fractions shows a new, more polar spot (often UV active if the resulting ketone is conjugated) that was not present in the crude material. The yield is significantly lower than expected.

-

Root Cause: The acetal is hydrolyzing on the acidic surface of the silica gel.[6]

-

Solution:

-

Deactivate the Silica: Prepare your eluent with 0.5-1% triethylamine (NEt₃) or pyridine. Before running the column, flush the packed silica with one to two column volumes of this basic eluent to neutralize the stationary phase.

-

Use Alumina: For very sensitive substrates, consider using neutral or basic alumina as the stationary phase instead of silica gel.

-

Minimize Residence Time: Do not let the compound sit on the column for extended periods. Run the chromatography session efficiently from start to finish.

-

Problem 2: My product, which should be a liquid, is a persistent oil that won't yield a pure analysis.

-

Symptom: After removing the solvent under reduced pressure, the product remains a thick oil, and NMR analysis shows the presence of residual chromatography or reaction solvents.

-

Root Cause: High-boiling solvents (like DMF, DMSO, or even ethyl acetate) can be difficult to remove completely, especially from viscous products.

-

Solution:

-

Azeotropic Removal: Dissolve the oily product in a small amount of a solvent that forms a low-boiling azeotrope with the contaminant (toluene is excellent for removing water; methanol for removing dichloromethane). Evaporate the solvent again. Repeat 2-3 times.

-

High-Vacuum Drying: Place the sample under high vacuum (<1 mmHg) for several hours. Gentle heating (30-40°C) can aid this process if the compound is stable.

-

Precipitation/Extraction: If the issue is a non-volatile impurity, dissolve the oil in a nonpolar solvent (e.g., diethyl ether or hexane) in which the product is soluble but the impurity is not. Filter away the impurity. Alternatively, perform a liquid-liquid extraction if the impurity has different solubility properties.[4]

-

Problem 3: I can't separate my product from a closely-related impurity by flash chromatography.

-

Symptom: Fractions from the column contain both the product and an impurity with a very similar Rf value on TLC.

-

Root Cause: The chosen eluent system does not provide sufficient selectivity to resolve the two compounds.

-

Solution:

-

Solvent System Optimization: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system or incorporating a small amount of a third solvent (e.g., acetone, diethyl ether) to alter the selectivity.

-

Change the Stationary Phase: Sometimes a change in stationary phase can dramatically improve separation. Consider using alumina or a bonded-phase silica (like diol or cyano).

-

Preparative HPLC: For extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate solution.[14][15] It offers significantly higher resolving power than flash chromatography.

-

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol describes the purification of 1.0 g of crude (2,2-Dimethoxycyclohexyl)methanol.

1. Preparation of Eluent and Slurry:

- Based on TLC analysis (e.g., in 30% Ethyl Acetate in Hexane), prepare 1 L of the eluent.

- To this eluent, add 10 mL of triethylamine (1% v/v). This is your mobile phase.

- In a beaker, add ~30 g of silica gel. Add a small amount of the mobile phase to create a thick, pourable slurry.

2. Packing the Column:

- Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a layer of sand.

- Fill the column about halfway with the mobile phase.

- Carefully pour the silica gel slurry into the column. Use a funnel to avoid splashing.

- Continuously tap the side of the column to ensure even packing and dislodge any air bubbles.

- Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Add another layer of sand on top.

3. Loading the Sample:

- Dissolve the 1.0 g of crude product in a minimal amount of dichloromethane or the mobile phase.

- In a separate flask, add ~2 g of silica gel. Add the dissolved sample and evaporate the solvent completely to create a dry powder. This is the "dry loading" method, which generally results in better separation.

- Carefully add the dry-loaded sample onto the top layer of sand in the column.

4. Elution and Fraction Collection:

- Gently add the mobile phase to the column, being careful not to disturb the top layer.

- Pressurize the column with a gentle stream of air or nitrogen to achieve a flow rate of approximately 2 inches/minute.

- Collect fractions (e.g., 10-15 mL per tube) and analyze them by TLC.

- Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Purification by High-Vacuum Distillation (Kugelrohr)

This protocol is suitable for removing non-volatile impurities from a thermally stable, liquid product.

1. Apparatus Setup:

- Place the crude oil (~0.5 g) into a round-bottom flask appropriately sized for the Kugelrohr apparatus.

- Connect the flask to the Kugelrohr distillation train. Ensure all joints are properly greased and sealed.

- Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).

2. Distillation Procedure:

- Start the vacuum pump and allow the system to evacuate to its lowest pressure (<1 mmHg).

- Begin slowly rotating the flasks.

- Gradually increase the oven temperature. Monitor the apparatus closely.

- The product will begin to distill from the heated flask to the adjacent collection flask. Note the temperature at which distillation occurs.

- Continue distillation until all the volatile product has transferred, leaving the non-volatile impurities behind in the first flask.

- Turn off the heat and allow the system to cool completely before venting the vacuum.

3. Product Recovery:

- Once at room temperature and atmospheric pressure, carefully disassemble the apparatus.

- Collect the purified liquid product from the collection flask.

References

- Benchchem. Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups.

- Organic Chemistry Portal. Dimethyl Acetals.

- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Gao, X., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- Gao, X., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.

- Chemistry LibreTexts. (2019). Acetals as Protecting Groups.

- University of California, Los Angeles. Recrystallization.

- University of Calgary. Recrystallization - Single Solvent.

- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

- Obrnuta faza. HPLC Troubleshooting Guide.

- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.

- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.

- Wikipedia. Recrystallization (chemistry).

- Professor Dave Explains. (2020). Recrystallization. YouTube.

- IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.

- Berthod, A., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography. Journal of Chromatography A.

- David, T., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE.

- Sketchy MCAT. (2023). Distillation Explained: Types & Process Overview. YouTube.

- Wijesinghe, S. N., et al. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A.

- MIT OpenCourseWare. (2010). Distillation I: Simple & Fractional Distillations. YouTube.

- Grajkowski, A., et al. (2017). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. Molecules.

- Reddy, G. J., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Chemistry: An Indian Journal.

- Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Google Patents. Process for purifying methanol.

- Google Patents. Process for purifying methanol by distillation.

- PubChem. (2-Methylcyclohexyl)methanol. National Institutes of Health.

- Benchchem. Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis.

- ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.

- Google Patents. Process for the production of 2,2-dimethoxypropane.

- Google Patents. Preparation method of 2, 2-dimethoxypropane.

- The Organic Chemistry Lab. (2021). Synthesis of Dibutyl Ether: Reactive distillation. YouTube.

Sources

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatography [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Recrystallization [sites.pitt.edu]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Home Page [chem.ualberta.ca]

- 13. youtube.com [youtube.com]

- 14. Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing reaction conditions (temperature, catalyst, solvent) for (2,2-Dimethoxycyclohexyl)methanol

Technical Support Center: Synthesis & Optimization of (2,2-Dimethoxycyclohexyl)methanol

Executive Summary & Core Challenges

The synthesis of (2,2-Dimethoxycyclohexyl)methanol presents a classic conflict in organic synthesis: the protection of a sterically hindered ketone in the presence of a reactive ester/alcohol handle.

This molecule is a "masked" 2-hydroxymethylcyclohexanone, a valuable scaffold in drug discovery. However, users frequently report two specific failure modes:

-

Incomplete Ketalization: The steric bulk of the hydroxymethyl (or precursor ester) group at C1 significantly retards the attack of methanol at C2.

-

Hydrolysis during Workup: The acetal moiety is thermodynamically unstable in aqueous acid, often reverting to the ketone or forming a cyclic hemiacetal (lactol) during the reduction workup.

This guide provides a self-validating protocol to overcome these thermodynamic and kinetic barriers.

Part 1: The Synthetic Pathway

To maximize yield, we recommend the "Protect-Then-Reduce" strategy. Attempting to reduce the keto-ester first (to the keto-alcohol) often leads to intramolecular hemiacetal formation, which is difficult to protect.

Recommended Route:

-

Step A: Ketalization of Ethyl 2-oxocyclohexanecarboxylate.

-

Step B: Hydride Reduction of the Ester to the Alcohol.

Figure 1: The optimized "Protect-Then-Reduce" pathway minimizes the risk of intramolecular lactol formation.

Part 2: Critical Optimization Parameters

Module A: Ketalization (The Bottleneck)

Objective: Force the equilibrium to the right despite steric hindrance.

The Issue: Simple reflux with a Dean-Stark trap is often insufficient for 2-substituted cyclohexanones due to slow kinetics. The Fix: Chemical water scavenging using Trimethyl Orthoformate (TMOF) .

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Methanol (anhydrous) + TMOF | Methanol acts as the reactant. TMOF reacts irreversibly with water to form Methanol and Methyl Formate, driving Le Chatelier's principle.[1] |

| Stoichiometry | 1.0 equiv Ketone : 3.0 equiv TMOF | Excess TMOF ensures strictly anhydrous conditions throughout the long reaction time. |

| Catalyst | p-Toluenesulfonic acid (pTSA) (1-2 mol%) | Strong enough to activate the hindered carbonyl. Avoid weaker acids like PPTS for this specific hindered step. |

| Temperature | Reflux (65°C) | Kinetic energy is required to overcome the steric barrier at the C2 position. |

Protocol Validation:

-

Monitor: TLC (Stain with Anisaldehyde). The starting keto-ester will stain differently than the ketal-ester.

-

NMR Check: Disappearance of the ketone carbonyl signal (~205 ppm) in 13C NMR.

Module B: Reduction (The Danger Zone)

Objective: Reduce the ester without hydrolyzing the acetal.

The Issue: Acetals are stable to base and hydrides but extremely sensitive to acid. Standard acidic workups (e.g., 1M HCl) will destroy the product immediately. The Fix: Use a Fieser Workup or Glauber's Salt quench.

| Parameter | Recommended Condition | Scientific Rationale |

| Reagent | LiAlH4 (LAH) | NaBH4 is often too slow for sterically hindered esters. LAH is aggressive but safe for acetals. |

| Solvent | THF (Anhydrous) | Superior solubility for LAH compared to diethyl ether; higher boiling point allows for better reaction rates. |

| Quench (CRITICAL) | Fieser Method | Adds water/NaOH in a specific ratio to form a granular aluminate precipitate that can be filtered, avoiding the need for acid extraction. |

Protocol Validation:

-

Fieser Recipe: For every 1g of LiAlH4 used:

-

Add 1 mL Water (slowly).

-

Add 1 mL 15% NaOH.

-

Add 3 mL Water.

-

Stir until white precipitate forms, then filter through Celite.

-

Part 3: Troubleshooting & FAQs